molecular formula C24H16ClF3N2O3 B5043025 N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE

Cat. No.: B5043025
M. Wt: 472.8 g/mol
InChI Key: AKLMVYMQYJIQKT-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chloro-substituted phenyl ring, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be synthesized from 4-chloro-3-(trifluoromethyl)aniline through a reaction with phosgene . This intermediate is then reacted with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O3/c25-19-11-10-15(13-18(19)24(26,27)28)29-21(31)20(12-14-6-2-1-3-7-14)30-22(32)16-8-4-5-9-17(16)23(30)33/h1-11,13,20H,12H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMVYMQYJIQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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